3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride
Overview
Description
3-Amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride (3-APAP-DHC) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a derivative of the amino acid phenylalanine and is composed of three amino acids: phenylalanine, glycine, and alanine. 3-APAP-DHC is an important chemical building block for many biochemical and physiological processes, and it has been used in a variety of lab experiments and research studies.
Scientific Research Applications
Isotope Effects in Enzymatic Reactions
Research on the enzymatic N-demethylation of tertiary amines, such as 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane, highlights the importance of understanding isotope effects in drug metabolism and design. The study reveals insights into the rate-limiting steps of enzymatic reactions involving similar compounds, which can guide the development of more efficient drug molecules with tailored metabolic profiles (Abdel-Monem, 1975).
Immunomodulatory Effects
Compounds structurally related to 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride have been synthesized and evaluated for their potential immunosuppressive effects. This research is crucial for the development of new immunosuppressive drugs, which could benefit organ transplantation and the treatment of autoimmune diseases (Kiuchi et al., 2000).
Anticancer Agent Design
Functionalized amino acid derivatives, including compounds with structures similar to 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride, have shown promising cytotoxicity against human cancer cell lines. Such studies are pivotal for the design and development of new anticancer agents, offering potential therapeutic avenues for treating various cancers (Kumar et al., 2009).
Advanced Polymer Materials
Research into the synthesis of aromatic polyamides and polyimides based on diamines derived from compounds like 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride contributes to the development of new materials with enhanced thermal stability and solubility properties. These materials have potential applications in various high-performance fields, such as electronics and aerospace (Yang & Lin, 1995).
properties
IUPAC Name |
3-amino-N-(2-aminoethyl)-3-phenylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c12-6-7-14-11(15)8-10(13)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBJTUDSDWIKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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